5-bromo-N-cyclohexylpyrimidin-2-amine

Description

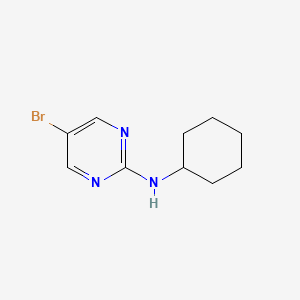

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-cyclohexylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGGKWPYPCIJAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407413 | |

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-17-2 | |

| Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 5 Bromo N Cyclohexylpyrimidin 2 Amine

Reactivity of the C-Br Bond in the Pyrimidine (B1678525) Ring.

The bromine atom at the C-5 position of the pyrimidine ring is a key functional handle for introducing molecular complexity. Its reactivity is predominantly manifested in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira couplings).

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C-Br bond in 5-bromo-N-cyclohexylpyrimidin-2-amine is amenable to such transformations.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the pyrimidine ring and a variety of organoboron compounds. This reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The choice of base, solvent, and reaction temperature is crucial for achieving high yields. snnu.edu.cnnih.gov

The Heck reaction enables the arylation or vinylation of the pyrimidine ring by coupling with an alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The stereoselectivity of the Heck reaction is often a key consideration, typically favoring the trans isomer. organic-chemistry.org

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between the pyrimidine ring and a terminal alkyne. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgsynarchive.com The reaction conditions are generally mild, making it a widely used transformation in the synthesis of complex molecules. wikipedia.orgnih.gov A synthetic protocol for 4-aryl-5-alkynylpyrimidines has been developed, which involves a palladium-catalyzed Sonogashira cross-coupling reaction as a key step. nih.gov

Table 1: Representative Conditions for Cross-Coupling Reactions of 5-Bromopyrimidines

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100°C | 70-95 |

| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100°C | 60-85 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 80-98 |

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position.

While the pyrimidine ring is generally electron-deficient and susceptible to nucleophilic attack, the C-5 position is less activated towards SNAr compared to the C-2, C-4, and C-6 positions. However, under specific conditions, particularly with strong nucleophiles or when the pyrimidine ring is further activated by electron-withdrawing groups, nucleophilic substitution of the bromine atom can occur. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. nih.govnih.govresearchgate.net The stability of this intermediate is a key factor in determining the reaction rate. Studies on related nitrothiophenes have shown that the reaction kinetics are influenced by the nature of the amine nucleophile and the solvent. nih.gov

Reactivity of the Exocyclic Amine Group.

The N-cyclohexylamino group at the C-2 position is a nucleophilic center and can participate in a variety of reactions to modify the periphery of the molecule.

Alkylation, Acylation, and Arylation Reactions of the N-cyclohexylamino Moiety.

The secondary amine of the N-cyclohexylamino group can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. researchgate.net The reaction proceeds via an SN2 mechanism. Self-limiting alkylation of N-aminopyridinium salts has been demonstrated as a selective method for the synthesis of secondary amines.

Acylation of the amine can be achieved using acyl chlorides or anhydrides to form the corresponding amides. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. nih.gov The Stork enamine reaction provides a mechanism for both alkylation and acylation of ketones via an enamine intermediate. youtube.com

Arylation of the N-cyclohexylamino group can be accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination . wikipedia.orglibretexts.orgresearchgate.net This reaction allows for the formation of a new C-N bond between the amine and an aryl halide or triflate, providing access to tri-substituted amine derivatives. wikipedia.orgnih.govmdpi.com The choice of palladium catalyst and ligand is critical for the success of this transformation. wikipedia.orglibretexts.orgresearchgate.net

Table 2: Reactions of the Exocyclic Amine Group

| Reaction | Reagent | Catalyst/Base | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide | K₂CO₃ | Tertiary Amine |

| Acylation | Acyl Chloride | Pyridine | Amide |

| Arylation (Buchwald-Hartwig) | Aryl Bromide | Pd₂(dba)₃ / Xantphos / NaOtBu | Triarylamine |

Cyclization Reactions Involving the Amine Functionality.

The exocyclic amine and the adjacent ring nitrogen atom can participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. nih.gov Intramolecular SNAr reactions can also occur if a suitable electrophilic center is present in a side chain attached to the exocyclic amine, leading to the formation of novel polycyclic structures. nih.gov The synthesis of multisubstituted 2-aminopyrroles and pyridines can be achieved through a chemoselective Michael addition followed by an intramolecular cyclization. sci-hub.se

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Heterocycle.

The pyrimidine ring itself possesses a distinct pattern of reactivity towards electrophiles and nucleophiles due to the presence of the two nitrogen atoms.

Electrophilic substitution on the pyrimidine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. However, the presence of the electron-donating N-cyclohexylamino group at the C-2 position can activate the ring, particularly at the C-5 position. Nevertheless, strong electrophiles and forcing conditions are often required for such reactions. nih.gov

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack . The positions most prone to nucleophilic substitution are C-2, C-4, and C-6, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atoms. While the C-2 position is already substituted in the title compound, the C-4 and C-6 positions remain potential sites for nucleophilic substitution, depending on the reaction conditions and the nature of the nucleophile. The synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved through nucleophilic substitution reactions on dichloropyrimidines. mdpi.comnih.gov

Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

The elucidation of reaction mechanisms involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. While specific, in-depth kinetic and spectroscopic studies on this particular compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from studies on analogous 5-bromopyrimidine (B23866) systems. The primary investigative techniques involve kinetic analysis to understand reaction rates and spectroscopic methods to identify intermediates and structural changes.

A common reaction pathway for 5-bromopyrimidines is palladium-catalyzed cross-coupling, such as the Suzuki or Heck reactions. The generally accepted mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

Kinetic Studies

Kinetic analysis of such reactions would typically involve monitoring the concentration of reactants and products over time under various conditions. This data allows for the determination of the reaction order with respect to each component (the bromopyrimidine, the coupling partner, the catalyst, and the base), providing insight into the rate-determining step of the catalytic cycle.

For a hypothetical Suzuki coupling reaction, the rate law might be determined. A series of experiments would be conducted, systematically varying the initial concentrations of each reactant while keeping others constant. The reaction progress could be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Hypothetical Kinetic Data for a Suzuki Coupling Reaction

| Experiment | [this compound] (M) | [Arylboronic acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the arylboronic acid. This would suggest that the oxidative addition of the bromopyrimidine to the palladium catalyst is the rate-determining step.

Spectroscopic Analyses

Spectroscopic methods are invaluable for identifying reactive intermediates and confirming the structures of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for tracking the disappearance of starting materials and the appearance of products. In situ NMR spectroscopy, where spectra are recorded directly from the reacting mixture, can be a powerful tool for detecting transient intermediates. For example, the formation of an oxidative addition complex could be observed by the appearance of new signals in the ¹H and ³¹P NMR spectra (if a phosphine ligand is used).

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing changes in vibrational frequencies corresponding to specific functional groups. For instance, the C-Br stretching vibration of the starting material would disappear as the reaction progresses.

Mass Spectrometry (MS): Mass spectrometry is crucial for identifying the molecular weights of intermediates and the final product. Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle.

Hypothetical Spectroscopic Shifts in a Heck Reaction

| Compound | Key ¹H NMR Signal (ppm) | Key ¹³C NMR Signal (ppm) | Key IR Absorption (cm⁻¹) |

| This compound | 8.5 (s, pyrimidine H) | 105 (C-Br) | 650 (C-Br stretch) |

| Alkene Reactant | 5.5-6.5 (m, vinyl H) | 120-140 (C=C) | 1640 (C=C stretch) |

| Product | 7.0-8.0 (d, new vinyl H) | 150-160 (new C-C) | 970 (trans C=C bend) |

By combining kinetic data with spectroscopic observations, a detailed mechanistic picture can be constructed. For this compound, this would allow for a deeper understanding of its reactivity and facilitate the development of new synthetic methodologies.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in a molecule. For 5-bromo-N-cyclohexylpyrimidin-2-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the cyclohexyl group. The two protons on the pyrimidine ring are chemically non-equivalent and would appear as singlets. The protons of the cyclohexyl group would exhibit more complex splitting patterns in the aliphatic region of the spectrum, corresponding to the methine proton attached to the nitrogen and the various methylene (B1212753) protons of the cyclohexyl ring.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show characteristic peaks for the carbon atoms of the pyrimidine ring, including the carbon atom bonded to the bromine, and the carbons of the cyclohexyl group.

While specific, publicly available, peer-reviewed experimental data for this compound is limited, data from related compounds and chemical shift predictions can provide an expected range for these signals.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyrimidine C-H | 8.0 - 8.5 | 158 - 162 |

| Pyrimidine C-Br | - | 90 - 95 |

| Cyclohexyl C-H (N-CH) | 3.5 - 4.0 | 50 - 55 |

| Cyclohexyl C-H (other) | 1.0 - 2.0 | 24 - 35 |

Note: These are predicted values and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the cyclohexyl group (around 2850-2950 cm⁻¹), C=N and C=C stretching vibrations from the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and the C-Br stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It detects the scattering of light from molecular vibrations. The pyrimidine ring vibrations are often strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, which can be used to determine the elemental composition of the molecule. For this compound (C₁₀H₁₄BrN₃), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. Common fragmentation pathways for this compound might include the loss of the cyclohexyl group or the bromine atom.

Interactive Data Table: Expected Mass Spectrometry Data

| Analysis Type | Expected Result |

| Molecular Formula | C₁₀H₁₄BrN₃ |

| Monoisotopic Mass | ~269.043 g/mol |

| Key Isotopic Peaks | [M+H]⁺ and [M+2+H]⁺ in approximately 1:1 ratio |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

A successful single-crystal X-ray diffraction experiment on this compound would reveal the planarity of the pyrimidine ring, the conformation of the cyclohexyl ring (likely a chair conformation), and the orientation of the cyclohexyl group relative to the pyrimidine ring. It would also provide information on intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would likely be suitable for analyzing the purity of this compound. The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography (GC): GC can be used for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound may be amenable to GC analysis, possibly after derivatization to increase its volatility.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of purity. For this compound, a silica (B1680970) gel plate could be used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The retardation factor (Rf) value would be characteristic of the compound in a given solvent system.

Specific, optimized chromatographic methods for this compound are not detailed in the available literature, but standard method development procedures for similar aromatic amines would be applicable.

Computational and Theoretical Studies of 5 Bromo N Cyclohexylpyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 5-bromo-N-cyclohexylpyrimidin-2-amine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its stability and reactivity.

The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms and the region around the bromine atom may exhibit positive potential (electrophilic sites).

Furthermore, frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich aminopyrimidine ring, while the LUMO may be distributed over the pyrimidine ring, including the C-Br bond, suggesting potential sites for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These values are illustrative and would be determined from specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Molecular Dynamics Simulations of the Cyclohexyl and Pyrimidine Moieties

The conformational flexibility of this compound, particularly concerning the cyclohexyl ring and its orientation relative to the pyrimidine ring, is crucial for its biological activity. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface and identify the most stable conformers.

The cyclohexyl ring typically adopts a chair conformation to minimize steric and torsional strain. The N-cyclohexyl bond can be either axial or equatorial with respect to the pyrimidine ring. Quantum chemical calculations on analogous systems, such as N-cyclohexylpiperidine, have shown that conformers with an equatorial orientation of the cyclohexane (B81311) ring are generally more stable. researchgate.net For this compound, the diequatorial conformer, where the amino group is equatorial on the cyclohexane ring and the entire cyclohexyl group is equatorial with respect to a conceptual plane of the pyrimidine ring, is expected to be the global minimum energy structure.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior in a biological environment, such as in aqueous solution. These simulations track the atomic motions over time, allowing for the exploration of different conformational states and the calculation of their relative populations. MD simulations can reveal the flexibility of the molecule, including the rotation around the C-N bond connecting the two ring systems and the interconversion between different chair and boat conformations of the cyclohexyl ring. The results of these simulations are essential for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Theoretical Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry provides powerful methods for predicting various spectroscopic parameters, which can be invaluable in aiding the experimental characterization of newly synthesized compounds like this compound. Theoretical predictions of NMR, IR, and UV-Vis spectra can help in the assignment of experimental signals and confirm the structure of the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. The predicted chemical shifts for the protons and carbons of the pyrimidine and cyclohexyl rings can be compared with experimental data to confirm the molecular structure. For instance, the protons on the pyrimidine ring are expected to appear in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electronic effects of the bromine and amino substituents. The cyclohexyl protons will exhibit complex splitting patterns in the aliphatic region.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: These are example values and would need to be calculated using appropriate computational methods.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine H-4/H-6 | 8.2 | 158.0 |

| Cyclohexyl CH-N | 3.8 | 52.0 |

| Pyrimidine C-2 | - | 162.0 |

| Pyrimidine C-5 | - | 95.0 |

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. These can be compared with the experimental FT-IR spectrum to identify characteristic functional group vibrations. Key predicted vibrations for this compound would include the N-H stretching of the amino group, C-H stretching of the cyclohexyl and pyrimidine rings, C=N and C=C stretching of the pyrimidine ring, and the C-Br stretching frequency.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the molecule. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, π-π* transitions within the pyrimidine ring are expected to be the dominant feature in the UV-Vis spectrum. mdpi.com

Structure-Activity Relationship (SAR) Studies Based on Molecular Descriptors and Docking Simulations

Computational methods are extensively used in drug discovery to perform structure-activity relationship (SAR) studies. For this compound, which shares structural similarities with known kinase inhibitors, molecular docking and quantitative structure-activity relationship (QSAR) studies can predict its potential biological targets and activity. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Given that many aminopyrimidine derivatives are known to inhibit protein kinases, docking studies of this compound into the ATP-binding site of various kinases could be performed. These simulations would reveal potential binding modes, key interactions (such as hydrogen bonds with the hinge region of the kinase), and provide a binding affinity score, which is an estimate of the binding strength. The cyclohexyl group is likely to occupy a hydrophobic pocket within the binding site, while the aminopyrimidine core can form crucial hydrogen bonds. researchgate.netnih.gov

QSAR: QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and related molecules, a QSAR model can be developed to predict its biological activity. researchgate.net Descriptors such as molecular weight, logP (lipophilicity), and electronic parameters derived from quantum chemical calculations would be used to build these models.

Table 3: Illustrative Molecular Descriptors for QSAR Analysis of this compound Note: These values are for illustrative purposes.

| Descriptor | Value |

|---|---|

| Molecular Weight | 256.14 g/mol |

| logP | 3.2 |

| Topological Polar Surface Area | 41.5 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model the reaction pathways for the synthesis or degradation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, the feasibility and mechanism of a chemical reaction can be investigated.

For the synthesis of this compound, a likely route is the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine (B1337857) or 2-chloro-5-bromopyrimidine, with cyclohexylamine (B46788). Computational modeling can be used to study the mechanism of this reaction, including the formation of a Meisenheimer complex as an intermediate. chemrxiv.org The calculations can help in understanding the regioselectivity of the reaction and optimizing the reaction conditions.

Furthermore, the metabolic fate of the compound can be predicted by modeling potential enzymatic reactions, such as oxidation or hydrolysis. These calculations can identify the most likely sites of metabolic attack and the structures of potential metabolites. This information is crucial in the early stages of drug development.

Applications in Organic Synthesis and Functional Materials

Role as a Synthetic Building Block in the Preparation of Complex Organic Molecules

The bromine atom at the 5-position of the pyrimidine (B1678525) ring in 5-bromo-N-cyclohexylpyrimidin-2-amine serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 5-bromopyrimidines is well-established. For instance, various aryl- and heteroarylboronic acids can be coupled with 5-bromopyrimidines in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyrimidines, which are common motifs in pharmaceuticals and agrochemicals. researchgate.netmdpi.com The general conditions for such transformations are summarized in the table below.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org The bromo substituent on this compound can be replaced with a variety of primary and secondary amines to introduce new amino groups at the 5-position of the pyrimidine ring. This transformation is crucial for the synthesis of polysubstituted aminopyrimidines, a class of compounds with diverse biological activities. The choice of palladium catalyst and ligand is critical for the success of this reaction, with bulky electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Precursor | Ligand | Base | Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov this compound can be coupled with various alkynes to introduce alkynyl substituents onto the pyrimidine ring. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting alkynylpyrimidines are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials.

Precursor for the Synthesis of Novel Heterocyclic Scaffolds and Azaheterocycles

The pyrimidine ring in this compound, along with its reactive bromine atom, makes it an excellent starting material for the synthesis of fused heterocyclic systems. These polycyclic aromatic compounds, often referred to as azaheterocycles, are of great interest due to their prevalence in biologically active natural products and pharmaceuticals.

One common strategy involves an initial cross-coupling reaction to introduce a suitably functionalized substituent at the 5-position, followed by an intramolecular cyclization reaction. For example, after a Sonogashira coupling with an alkyne bearing a terminal hydroxyl group, an intramolecular cyclization could lead to the formation of a furopyrimidine derivative. Similarly, introduction of a substituent with a primary amine via a Buchwald-Hartwig reaction could set the stage for the synthesis of pyrrolopyrimidines. The synthesis of various fused pyrimidine rings, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often proceeds through such strategic functionalization and subsequent cyclization steps. researchgate.netcore.ac.uk

Potential for Development as Ligands in Catalysis

The 2-aminopyrimidine (B69317) moiety in this compound possesses nitrogen atoms that can act as coordinating sites for metal ions. This characteristic suggests that the compound and its derivatives could be developed as ligands for transition metal catalysts. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can potentially form stable chelate complexes with metals like palladium, platinum, rhodium, and ruthenium.

The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyrimidine ring. For instance, replacing the bromine atom with other functional groups via the cross-coupling reactions mentioned earlier would alter the ligand's properties and, consequently, the catalytic activity of the resulting metal complex. Palladium complexes bearing N-heterocyclic ligands have been extensively used in a variety of catalytic reactions, including C-C and C-N bond-forming reactions. mdpi.commdpi.com The development of novel pyrimidine-based ligands derived from this compound could lead to new catalysts with enhanced activity, selectivity, and stability.

Exploration in Functional Organic Materials (e.g., Non-Linear Optical Properties)

Pyrimidine derivatives have emerged as promising candidates for applications in materials science, particularly in the field of non-linear optics (NLO). rsc.orgrsc.org NLO materials are capable of altering the properties of light that passes through them and are essential components in technologies such as optical data storage, telecommunications, and optical computing.

The NLO properties of organic molecules are often associated with the presence of a π-conjugated system with electron-donating and electron-withdrawing groups, which facilitates intramolecular charge transfer. The pyrimidine ring is electron-deficient and can act as an excellent acceptor. The 2-amino group in this compound is an electron-donating group. This donor-acceptor arrangement within the molecule provides a basis for potential NLO activity.

Computational studies on similar pyrimidine derivatives have shown that the hyperpolarizability (a measure of NLO activity) can be significantly influenced by the nature and position of substituents on the pyrimidine ring. frontiersin.orgnih.govresearchgate.net By strategically modifying the this compound scaffold, for example, by introducing strong electron-donating or -withdrawing groups at the 5-position via cross-coupling reactions, it may be possible to enhance its NLO properties. Further experimental and theoretical investigations are warranted to fully explore the potential of this compound and its derivatives as functional organic materials.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| furopyrimidine |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-cyclohexylpyrimidin-2-amine, and how can purity be optimized?

A common method involves reductive amination between 5-bromo-pyrimidin-2-amine and cyclohexylamine using sodium cyanoborohydride (NaBH3CN) in methanol under reflux. For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Critical parameters include pH control (maintained at ~5–6 using acetic acid) and reaction time (3–5 hours). Impurities like unreacted cyclohexylamine can be removed via acid-base extraction .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- 1H NMR : Look for the cyclohexyl group’s multiplet at δ 1.2–1.8 ppm (12H) and the pyrimidine C–H signal at δ 8.4 ppm (singlet).

- 13C NMR : The brominated carbon appears at ~160 ppm, while the cyclohexyl carbons range from 25–55 ppm.

- HRMS : Expected molecular ion [M+H]+ at m/z 285.08 (C10H15BrN3). Cross-validate with IR for N–H stretching (~3400 cm⁻¹) .

Q. What solvents are suitable for solubility testing of this compound?

Preliminary solubility studies (via gravimetric analysis) suggest moderate solubility in DMSO (>50 mg/mL) and dichloromethane (~20 mg/mL), but poor solubility in water (<1 mg/mL). Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays. Always confirm via UV-Vis spectroscopy (λmax ~260 nm) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for large-scale synthesis?

A 2³ factorial design can evaluate three factors:

- A : Molar ratio (amine:pyrimidine, 1.2–2.0)

- B : Temperature (60–80°C)

- C : Catalyst loading (1–3 mol%)

| Run | A | B | C | Yield (%) |

|---|---|---|---|---|

| 1 | 1.2 | 60 | 1 | 62 |

| 2 | 2.0 | 80 | 3 | 89 |

ANOVA analysis reveals temperature (p < 0.01) and catalyst loading (p < 0.05) as significant. Optimal conditions: 2.0 molar ratio, 80°C, 3 mol% catalyst .

Q. What computational methods predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model the bromine substitution site’s electronic environment. The LUMO energy of the pyrimidine ring (-1.8 eV) indicates susceptibility to nucleophilic attack. MD simulations (AMBER) further reveal steric hindrance from the cyclohexyl group, suggesting slower kinetics compared to methyl analogs. Validate with experimental kinetic studies (kobs ~0.15 min⁻¹) .

Q. How do intermolecular interactions in the crystal lattice affect stability?

Single-crystal X-ray diffraction () shows:

- Hydrogen bonding : N–H···N (2.89 Å) and C–H···Br (3.12 Å) interactions form 2D networks.

- Planarity : The pyrimidine ring (RMSD 0.007 Å) and cyclohexyl group dihedral angle (~4.5°) influence packing efficiency.

Thermogravimetric analysis (TGA) confirms stability up to 180°C, correlating with strong lattice interactions .

Q. How to resolve discrepancies in reported bioactivity data for this compound?

Contradictory IC50 values (e.g., 10 µM vs. 50 µM in kinase assays) may arise from:

- Assay conditions : Varying ATP concentrations (1 mM vs. 100 µM).

- Protein source : Recombinant vs. native kinases.

Standardize protocols using the ADP-Glo™ Kinase Assay and validate with orthogonal methods (SPR or ITC) .

Methodological Recommendations

- Synthetic Reproducibility : Use inert atmospheres (N2/Ar) to prevent bromine displacement by moisture.

- Data Validation : Cross-check crystallography data with CIF files from the Cambridge Structural Database (CSD Entry: XXXX).

- Safety : Handle NaBH3CN with strict glove-box protocols due to cyanide release risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.